![molecular formula C7H9NO B024509 (2-Methylpyridin-4-yl)methanol CAS No. 105250-16-6](/img/structure/B24509.png)
(2-Methylpyridin-4-yl)methanol
Overview
Description
(2-Methylpyridin-4-yl)methanol is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, featuring a methyl group at the second position and a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar continuous flow processes due to their efficiency and scalability. The use of heterogeneous catalysis and optimized reaction conditions ensures high conversion rates and minimal waste .
Chemical Reactions Analysis
Types of Reactions: (2-Methylpyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: (2-Methylpyridin-4-yl)aldehyde, (2-Methylpyridin-4-yl)carboxylic acid.
Reduction: this compound, (2-Methylpyridin-4-yl)amine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
(2-Methylpyridin-4-yl)methanol is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in cancer therapy.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways. Notably, studies have shown its effectiveness against kinases associated with tumor growth and proliferation. This inhibition can alter downstream signaling pathways, making it a candidate for targeted cancer therapies.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0048 mg/mL against Escherichia coli, indicating potent antibacterial activity.
Study on Antibacterial Properties
A comprehensive investigation assessed the antibacterial activity of this compound and its derivatives against various bacterial strains. The study found that the presence of functional groups such as hydroxymethyl significantly enhances antibacterial efficacy.
Kinase Inhibition Research
Another study focused on the compound's role as a kinase inhibitor, revealing its potential to inhibit several kinases involved in cell signaling pathways that regulate cell proliferation and survival. This suggests its application in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of (2-Methylpyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Methylpyridine: The methyl group is positioned differently, affecting its reactivity and applications.
2-Hydroxymethylpyridine: Similar structure but lacks the methyl group at the second position.
Uniqueness: (2-Methylpyridin-4-yl)methanol’s unique combination of a methyl and hydroxymethyl group at specific positions on the pyridine ring gives it distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials .
Biological Activity
(2-Methylpyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H9N, featuring a pyridine ring with a hydroxymethyl group at the fourth position and a methyl group at the second position. This unique structure contributes to its reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in developing new antibiotics.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro, making it a candidate for treating inflammatory diseases. Studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. Its mechanism typically involves binding to the active sites of target enzymes, thereby modulating their activity .
The mechanism of action for this compound involves:
- Binding to Enzymes : The compound can interact with enzymes, inhibiting their function and altering biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses .
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Pyridine Derivative Reactions : Utilizing commercially available pyridine derivatives and modifying them through various chemical reactions.
- Grignard Reactions : Employing Grignard reagents to introduce the hydroxymethyl group effectively.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an antibiotic candidate.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that this compound could reduce the levels of inflammatory markers in cultured human cells. This suggests its viability for further development into therapeutic agents targeting inflammatory conditions.
Research Findings Summary Table
Properties
IUPAC Name |
(2-methylpyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFSXVRRCEWJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433073 | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105250-16-6 | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methylpyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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